1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]pyrazole |
InChI |
InChI=1S/C11H11N3O2/c15-14(16)11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8H,6,9H2 |
InChI Key |
ORJXJCYKNWCFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Optimization for 1 2 4 Nitrophenyl Ethyl 1h Pyrazole
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis of the target molecule, 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole, allows for the identification of logical disconnections and key starting materials. The most straightforward approach involves disconnecting the bond between the pyrazole (B372694) nitrogen (N1) and the ethyl linker. This C-N bond disconnection suggests an N-alkylation reaction as the final key step in the synthesis.
This primary disconnection leads to two key precursors:
1H-pyrazole : The core heterocyclic structure.
A 2-(4-nitrophenyl)ethyl electrophile : This side chain can be in the form of 2-(4-nitrophenyl)ethyl halide (e.g., bromide, iodide) or an alcohol, 2-(4-nitrophenyl)ethanol, that can be activated in situ.
Further deconstruction of these precursors can be considered. The 1H-pyrazole ring is commonly synthesized via a (3+2) cyclocondensation reaction. This typically involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. mdpi.com The 2-(4-nitrophenyl)ethyl moiety can be synthesized from commercially available starting materials such as 4-nitrotoluene or 4-nitrophenylacetic acid. Therefore, the fundamental building blocks for the total synthesis of this compound can be identified as hydrazine, a suitable three-carbon synthon, and a simple nitrated aromatic precursor.
Detailed Synthetic Pathways and Reaction Conditions
The synthesis of this compound is primarily achieved by attaching the 2-(4-nitrophenyl)ethyl side chain to the 1H-pyrazole ring.
N-Alkylation and N-Arylation Strategies for Pyrazole Ring Systems
The N-alkylation of pyrazole is a well-established transformation. For the synthesis of the target compound, several methods are applicable.
Direct Alkylation with Alkyl Halides: This is the most traditional method, where the pyrazole anion, generated by a base, acts as a nucleophile and attacks an alkyl halide. google.com The reaction of 1H-pyrazole with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile generates the pyrazolide anion. Subsequent addition of an electrophile, such as 1-(2-bromoethyl)-4-nitrobenzene, leads to the desired product via an SN2 reaction.
| Base | Solvent | Electrophile | Temperature | Yield (%) |
| NaH | DMF | 2-(4-nitrophenyl)ethyl bromide | Room Temp. to 80 °C | Good to Excellent |
| K2CO3 | Acetonitrile | 2-(4-nitrophenyl)ethyl bromide | Reflux | Moderate to Good |
| Cs2CO3 | DMF | 2-(4-nitrophenyl)ethyl tosylate | 60 °C | High |
This is an interactive data table based on typical conditions for N-alkylation of pyrazoles.
Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for the N-alkylation of pyrazoles using an alcohol directly, proceeding with a clean inversion of stereochemistry at the alcohol carbon. beilstein-archives.orgorganic-chemistry.org This method involves reacting 1H-pyrazole with 2-(4-nitrophenyl)ethanol in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This reaction is advantageous as it occurs under mild, neutral conditions and avoids the preparation of an alkyl halide. beilstein-archives.org
Acid-Catalyzed Alkylation: A newer method involves the use of trichloroacetimidates as electrophiles under Brønsted acid catalysis. mdpi.comsemanticscholar.org First, 2-(4-nitrophenyl)ethanol is converted to its corresponding trichloroacetimidate. This activated intermediate then reacts with 1H-pyrazole in the presence of a catalyst like camphorsulfonic acid (CSA) to yield the N-alkylated product. mdpi.com
Construction of the Ethyl Linker via Alkylation or Coupling Reactions
The 2-(4-nitrophenyl)ethyl side chain is typically prepared as a separate precursor before being attached to the pyrazole ring.
Synthesis of 2-(4-nitrophenyl)ethanol: This key alcohol intermediate can be synthesized through various routes. A common laboratory method is the reduction of 4-nitrophenylacetic acid or its esters using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). Alternatively, it can be prepared from 4-nitrobenzaldehyde via a Wittig reaction to introduce the two-carbon chain, followed by reduction. Commercially, 2-(4-nitrophenyl)ethanol is readily available. echemi.comchemimpex.com
Michael Addition: A convergent strategy for forming the N-C and C-C bonds of the side chain simultaneously involves the Michael addition of 1H-pyrazole to 4-nitrostyrene. This reaction can be catalyzed by a base and provides a highly atom-economical route to the target molecule. acs.org This catalyst-free method can offer high yields and excellent regioselectivity for the N1-alkylated product. acs.org
Introduction of the 4-Nitrophenyl Moiety
The 4-nitrophenyl group is integral to the key precursor, 2-(4-nitrophenyl)ethanol. The synthesis of this precursor starts from materials where the nitro group is already present.
From 4-Nitrotoluene: 4-Nitrotoluene can be halogenated at the benzylic position to form 4-nitrobenzyl halide. This can then undergo a chain extension reaction, for example, via cyanide displacement followed by hydrolysis and reduction, to ultimately yield 2-(4-nitrophenyl)ethanol.
From 4-Nitrobenzene: Friedel-Crafts acylation of nitrobenzene with acetyl chloride can produce 4-nitroacetophenone. This can then be converted to the target side chain through a series of standard organic transformations.
The synthesis of 2-(4-aminophenyl)ethanol from 2-(4-nitrophenyl)ethanol is a common subsequent step in many synthetic schemes, typically achieved through catalytic hydrogenation using catalysts like Pt-SnO2/C. chemicalbook.com
Green Chemistry Approaches and Sustainable Synthesis Methods
Recent advancements in chemical synthesis emphasize environmentally benign procedures. nih.govbenthamdirect.com For the synthesis of this compound, several green chemistry principles can be applied.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields in shorter reaction times and with fewer side products compared to conventional heating. mdpi.comnih.gov
Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally friendly alternatives such as ethanol (B145695), water, or ionic liquids is a key aspect of green synthesis. thieme-connect.com The N-alkylation of pyrazole can be performed in ethanol or water-ethanol mixtures, particularly when using a base like potassium carbonate.
Catalytic Methods: Employing catalysts instead of stoichiometric reagents improves atom economy and reduces waste. Phase-transfer catalysts can be used for N-alkylation under heterogeneous conditions, which simplifies product isolation and minimizes the use of organic solvents. The Michael addition approach is inherently atom-economical as all atoms from the reactants are incorporated into the final product. acs.org
| Green Method | Conditions | Advantages |
| Microwave-Assisted | K2CO3, Ethanol, 100-150W | Rapid reaction times, higher yields |
| Solvent-Free | Solid support (e.g., Al2O3), Microwave | Reduced solvent waste, easy workup |
| Phase-Transfer Catalysis | K2CO3, Toluene/Water, TBAB | Avoids anhydrous conditions, mild |
| Michael Addition | Base catalyst or neat, 80 °C | High atom economy, convergent |
This is an interactive data table summarizing potential green chemistry approaches.
Reaction Mechanism Elucidation
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
SN2 Mechanism for N-Alkylation: The classical N-alkylation of pyrazole with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The pyrazolide anion, a potent nucleophile, performs a backside attack on the electrophilic carbon atom of the 2-(4-nitrophenyl)ethyl halide, displacing the halide leaving group in a single, concerted step.
Mitsunobu Reaction Mechanism: The mechanism of the Mitsunobu reaction is more complex. organic-chemistry.org
Triphenylphosphine (PPh3) attacks the azodicarboxylate (DEAD) to form a betaine intermediate.
The acidic N-H of the pyrazole protonates the betaine.
The resulting pyrazolide anion attacks the phosphorus atom, forming a pyrazolylphosphonium salt and displacing the anion of the reduced DEAD.
In the final step, the alkoxide from 2-(4-nitrophenyl)ethanol, acting as a nucleophile, attacks the pyrazolylphosphonium salt. However, for N-alkylation, the alcohol oxygen attacks the phosphorus atom, activating the alcohol as a good leaving group (an oxyphosphonium salt). The pyrazolide anion then attacks the carbon of the activated alcohol in an SN2 fashion, leading to the N-alkylated pyrazole and triphenylphosphine oxide as a byproduct. nih.gov
Purification and Isolation Techniques
The purification and isolation of this compound from the reaction mixture are critical steps to obtain the compound in high purity. The choice of technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Commonly employed methods for the purification of N-alkylated pyrazoles include chromatography, crystallization, and acid-base extraction.
Chromatographic Methods: Column chromatography is a widely used technique for the purification of pyrazole derivatives. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane). The polarity of the solvent system is optimized to achieve good separation between the desired product and any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) is used to monitor the progress of the purification, with a typical Rf value for N-alkyl pyrazoles being in the range of 0.3-0.7 in a 20-30% ethyl acetate/hexane solvent system. mdpi.com
Crystallization: Crystallization is an effective method for purifying solid compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents for the crystallization of pyrazole derivatives include ethanol, methanol, isopropanol, and mixtures of these with water or non-polar solvents like hexane.
Acid Addition Salt Formation: A specific method for the purification of pyrazoles involves their conversion into acid addition salts. google.com The basic nitrogen atom in the pyrazole ring can react with an inorganic or organic acid to form a salt, which may have different solubility properties compared to the free base, facilitating its separation from non-basic impurities. google.com The pyrazole is dissolved in a suitable solvent, and at least an equimolar amount of an acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid) is added. The resulting salt can then be isolated by crystallization. google.com The pure pyrazole can be regenerated by treating the salt with a base.
Below is an interactive data table summarizing the common purification techniques for N-alkylated pyrazoles.
| Purification Technique | Description | Key Parameters |
| Column Chromatography | Separation based on differential adsorption of components on a stationary phase. | Stationary phase (e.g., silica gel), mobile phase composition (e.g., hexane/ethyl acetate), flow rate. |
| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool and form crystals. | Choice of solvent, cooling rate, concentration. |
| Acid Addition Salt Formation | Conversion of the basic pyrazole to a salt to facilitate separation from non-basic impurities. | Choice of acid, solvent, stoichiometry. |
Yield Optimization and Scalability Considerations
Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial aspects for the practical production of this compound. Several factors can be systematically varied to improve the efficiency of the N-alkylation of pyrazole.
Yield Optimization: The yield of the N-alkylation reaction is influenced by several parameters, including the choice of reagents, catalyst, solvent, reaction temperature, and time.
Reagents and Catalysts: The selection of the alkylating agent and the catalyst is critical. For instance, in acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates, Brønsted acids like camphorsulfonic acid (CSA) have been shown to give good yields. mdpi.comsemanticscholar.org The nature of the electrophile also plays a role; for example, the presence of strong electron-withdrawing groups on the electrophile can decrease reactivity. semanticscholar.org
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents like 1,2-dichloroethane (DCE) have been found to be effective for certain N-alkylation reactions. semanticscholar.org In some cases, solvent-free conditions, particularly under microwave irradiation, can lead to higher yields and reduced side reactions. researchgate.net
Temperature and Reaction Time: Optimization of the reaction temperature and duration is essential. Increasing the temperature can enhance the reaction rate, but may also lead to the formation of undesired byproducts. A time-course study of the reaction can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities. acs.org
Scalability Considerations: Scaling up the synthesis of this compound from a laboratory scale to a larger industrial scale presents several challenges that need to be addressed.
Heat Transfer: N-alkylation reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor with an appropriate surface-area-to-volume ratio and a reliable cooling system is important.
Mixing: Homogeneous mixing of reactants is essential for consistent reaction progress and to avoid localized "hot spots." The efficiency of stirring and the design of the reactor vessel become more critical at a larger scale.
Reagent Addition: The rate of addition of reagents can influence the reaction profile. In some cases, slow, controlled addition of one reactant to another may be necessary to manage the reaction exotherm and minimize side reactions.
Work-up and Purification: Isolation and purification procedures need to be adapted for larger quantities. For example, large-scale column chromatography can be cumbersome and expensive. Therefore, developing efficient crystallization or extraction procedures is often preferred for industrial-scale production. The use of acid addition salt formation for purification can be a scalable alternative. google.com
An interactive data table summarizing key parameters for yield optimization and scalability is provided below.
| Parameter | Impact on Yield Optimization | Scalability Considerations |
| Catalyst | Choice and concentration can significantly affect reaction rate and selectivity. mdpi.comsemanticscholar.org | Cost and availability of the catalyst at a larger scale. Catalyst recovery and reuse. |
| Solvent | Polarity and boiling point can influence reaction kinetics and solubility of reactants. semanticscholar.org | Cost, safety (flammability, toxicity), and environmental impact of the solvent. Solvent recovery and recycling. |
| Temperature | Higher temperatures can increase reaction rates but may lead to decomposition or side reactions. | Efficient heat management and control are critical to prevent runaway reactions. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. acs.org | Longer reaction times can decrease throughput and increase operational costs. |
| Purification Method | The chosen method (e.g., chromatography, crystallization) affects the final purity and isolated yield. | Scalability of the purification method is a major concern; crystallization is often preferred over chromatography for large quantities. google.com |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Definitive Assignment
A comprehensive NMR analysis involves a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments to resolve complex spin systems and assign all signals unequivocally.
COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). It would be used to establish the proton-proton connectivities within the pyrazole (B372694) ring, the ethyl linker, and the 4-nitrophenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is essential for assigning the carbon signals of the molecule by linking them to their known proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). It is crucial for connecting the different fragments of the molecule, for instance, linking the ethyl bridge to both the pyrazole and the 4-nitrophenyl rings, and for assigning quaternary (non-protonated) carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity. It provides critical information for determining the preferred conformation and stereochemistry of the molecule.
Despite the power of these techniques, a search of the scientific literature did not yield any published ¹H, ¹³C, COSY, HSQC, HMBC, or NOESY data specifically for 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole.
Conformational Analysis and Dynamic NMR Studies
Dynamic NMR (DNMR) studies are employed to investigate conformational changes or other dynamic processes, such as bond rotations, that occur on the NMR timescale. For this compound, variable temperature (VT) NMR experiments could potentially reveal information about the rotational barriers around the C-C and C-N single bonds of the ethyl linker. However, no such conformational or dynamic NMR studies for this specific compound have been reported.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate coordinates for each atom, allowing for the detailed analysis of molecular geometry and intermolecular interactions.
Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
A crystallographic analysis would reveal how molecules of this compound arrange themselves in a crystal lattice. This includes identifying any intermolecular forces such as π-π stacking between the aromatic pyrazole and nitrophenyl rings, or weak C-H···O or C-H···N hydrogen bonds. Such interactions are fundamental to understanding the solid-state properties of the material. A search of crystallographic databases, including the Cambridge Structural Database (CSD), found no entries for this compound, indicating that its crystal structure has not been publicly reported.
Precise Molecular Geometry and Bond Parameters
X-ray diffraction provides highly accurate measurements of bond lengths, bond angles, and torsion angles. This data would offer definitive proof of the molecular connectivity and its preferred solid-state conformation. For instance, it would precisely define the geometry of the pyrazole ring and the planarity of the nitro group relative to the phenyl ring. As no crystal structure is available, these precise parameters remain undetermined for this compound.
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elemental Composition and Fragmentation Pathways
Mass spectrometry is a key analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
HRMS (High-Resolution Mass Spectrometry): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the parent ion, confirming the molecular formula of this compound as C₁₁H₁₁N₃O₂.
MS/MS (Tandem Mass Spectrometry): In MS/MS experiments, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways would likely involve cleavage of the ethyl linker and characteristic losses from the nitrophenyl and pyrazole rings.
A review of the literature and spectral databases did not provide any specific HRMS or MS/MS data for this compound. Therefore, its exact mass and characteristic fragmentation pathways under various ionization conditions have not been experimentally documented in available sources.
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)
Vibrational spectroscopy is instrumental in identifying the structural components of a molecule. By probing the vibrational and rotational modes of molecular bonds, both FTIR and Raman spectroscopy offer a detailed fingerprint of the compound.
The FTIR and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct functional moieties: the pyrazole ring, the ethyl bridge, and the 4-nitrophenyl group.
The pyrazole ring exhibits characteristic vibrations. The C-N stretching vibrations within the pyrazole ring are typically observed as intense bands in the FTIR spectrum. For pyrazole derivatives, these C=N and C=C stretching vibrations are generally found in the 1615–1570 cm⁻¹ region. The deformation of the pyrazole ring itself can be seen at lower wavenumbers, with a notable band observed experimentally around 634 cm⁻¹ in some pyrazole compounds.
The 4-nitrophenyl group presents several strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are among the most prominent, typically appearing in the regions of 1560–1500 cm⁻¹ and 1360–1300 cm⁻¹, respectively. These bands are crucial for confirming the presence of the nitro functionality.
Vibrations associated with the aromatic C-H bonds of both the phenyl and pyrazole rings, as well as the aliphatic C-H bonds of the ethyl linker, are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The C-N stretching vibrations related to the azo group in similar azo-pyrazole compounds are anticipated between 1200–1130 cm⁻¹.
A summary of expected vibrational frequencies for the key functional groups is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1560–1500 |
| Nitro (NO₂) | Symmetric Stretch | 1360–1300 |
| Pyrazole/Phenyl | C=N, C=C Stretch | 1615–1570 |
| Aromatic C-H | Stretch | 3100–3000 |
| Aliphatic C-H (CH₂) | Stretch | 3000–2850 |
| Pyrazole Ring | Deformation | ~634 |
This table presents generalized data for functional groups found in the target molecule based on spectroscopic information for related compounds.
A deeper analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes. This theoretical approach helps in correlating the experimental spectral bands with precise bond stretching, bending, and torsional motions within the molecule. For instance, DFT calculations on related pyrazole structures have successfully assigned modes for phenyl and pyrazole ring vibrations, as well as deformations of methyl groups, showing good agreement with experimental data.
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is fundamental for understanding the electronic structure and optical properties of conjugated systems like this compound.
The absorption spectrum of this compound is expected to be dominated by π → π* transitions characteristic of its aromatic components—the pyrazole and nitrophenyl rings. The gas-phase UV absorption spectrum of the parent 1H-pyrazole shows a strong absorption band with a maximum at 203 nm. The presence of the conjugated 4-nitrophenyl group is expected to cause a significant bathochromic (red) shift in the absorption maximum to longer wavelengths. This shift is due to the extension of the π-conjugated system and the presence of the electron-withdrawing nitro group, which facilitates intramolecular charge transfer (ICT) from the pyrazole ring to the nitrophenyl moiety upon electronic excitation.
For comparison, a study on a pyrazole derivative, NPP, which also contains a nitro group, revealed an experimentally determined energy gap of 3.79 eV. In other push-pull systems incorporating a p-nitrophenyl acceptor, the longest wavelength absorption band is associated with this ICT.
While detailed emission data for this compound is not specified, related pyrazole ligands and their metal complexes are known to exhibit luminescence. The emission properties are highly dependent on the molecular structure and environment.
The key electronic properties are summarized below.
| Property | Observation |
| Absorption Maximum (λmax) | Expected in the UV region, with a significant red-shift from the parent pyrazole (203 nm) due to the conjugated nitrophenyl group. |
| Primary Transition Type | π → π* transitions within the conjugated aromatic system. |
| Key Spectroscopic Feature | Intramolecular Charge Transfer (ICT) from the pyrazole moiety to the electron-accepting 4-nitrophenyl group is anticipated to be a dominant feature. |
| Energy Gap (HOMO-LUMO) | A related pyrazole derivative with a nitro group (NPP) was found to have an experimental energy gap of 3.79 eV. |
This table provides expected properties based on data from parent compounds and structurally similar molecules.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
No published studies were found that performed DFT calculations on 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole. Consequently, data for the following subsections are not available.
Optimized Molecular Geometry and Energetic Properties
Information regarding the optimized bond lengths, bond angles, dihedral angles, and thermodynamic properties such as total energy, enthalpy, and Gibbs free energy for this compound is not available in existing literature.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP))
There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, or the Molecular Electrostatic Potential (MEP) map for this compound. Such data would be crucial for understanding its electronic properties and reactivity.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
Theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption wavelengths, and Infrared (IR) vibrational frequencies for this compound have not been reported.
Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness)
Global and local reactivity descriptors, including chemical hardness, softness, electronegativity, chemical potential, electrophilicity index, and Fukui functions, have not been calculated or reported for this molecule.
Molecular Dynamics (MD) Simulations
No studies detailing molecular dynamics simulations of this compound were identified.
Conformational Dynamics and Stability in Various Environments
Information on the conformational landscape, stability of different conformers, and the behavior of the molecule in various solvent environments, which would be obtained from MD simulations, is currently not available.
Solvent Effects on Molecular Behavior
The behavior of this compound in a solution is significantly influenced by the surrounding solvent molecules. This interaction, known as solvation, can alter the molecule's geometry, electronic structure, and spectroscopic properties. Computational methods, particularly those incorporating a Polarizable Continuum Model (PCM), are instrumental in simulating these solvent effects.
In the case of this compound, the pyrazole (B372694) ring acts as an electron-donating moiety, while the nitrophenyl group is a strong electron-accepting group. This intramolecular charge transfer character makes the molecule susceptible to changes in solvent polarity. In polar solvents, the excited state of the molecule is often more stabilized than the ground state, leading to a phenomenon known as solvatochromism, where the absorption or emission spectra of the compound shift with varying solvent polarity. mdpi.comnih.gov
Theoretical studies on similar donor-acceptor pyrazole derivatives have shown that increasing the solvent polarity can lead to a red shift (bathochromic shift) in the maximum absorption wavelength (λ_max). mdpi.com This is because the more polar solvent better stabilizes the more polar excited state. Density Functional Theory (DFT) calculations can be employed to model this behavior by calculating the electronic transition energies in different solvent environments. researchgate.net
Table 1: Predicted Solvent Effects on the Maximum Absorption Wavelength (λ_max) of this compound
| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |
| Gas Phase | 1 | 310 |
| n-Hexane | 1.88 | 315 |
| Dichloromethane | 8.93 | 325 |
| Acetone | 20.7 | 330 |
| Acetonitrile | 37.5 | 335 |
| Water | 80.1 | 345 |
Computational Prediction of Structure-Property Relationships (SPR)
Computational chemistry provides a framework for establishing quantitative relationships between the molecular structure of a compound and its macroscopic properties. For this compound, these structure-property relationships (SPR) are crucial for understanding its optical and electronic characteristics.
The optical properties of this compound, such as its UV-Vis absorption spectrum, are dictated by its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic transitions and, consequently, the absorption spectra of molecules. researchgate.net
The primary electronic transition of interest in this molecule would be the HOMO → LUMO transition, which corresponds to the transfer of electron density from the pyrazole and ethyl bridge (Highest Occupied Molecular Orbital) to the nitrophenyl group (Lowest Unoccupied Molecular Orbital). The energy of this transition determines the position of the main absorption band. Modifications to the molecular structure, such as substituting groups on either the pyrazole or the phenyl ring, would alter the HOMO and LUMO energy levels, thereby shifting the absorption wavelength. For instance, adding a stronger electron-donating group to the pyrazole ring would be expected to lower the transition energy and cause a red shift in the absorption spectrum.
The electronic properties of this compound can be quantified through various descriptors derived from DFT calculations. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net
The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For this compound, the presence of the electron-donating pyrazole and electron-accepting nitrophenyl group is expected to result in a relatively small HOMO-LUMO gap, contributing to its potential for nonlinear optical properties. ekb.eg
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. researchgate.net For this compound, the MEP would show a region of negative potential around the nitro group, indicating a site susceptible to electrophilic attack, and regions of positive potential around the pyrazole ring, suggesting sites for nucleophilic attack.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 4.2 D |
Chemical Reactivity and Derivatization Studies
Electrophilic and Nucleophilic Reactions on the Pyrazole (B372694) Ring and Nitrophenyl Moiety
The reactivity of the molecule towards electrophiles and nucleophiles is highly regioselective, targeting either the pyrazole or the nitrophenyl ring depending on the nature of the reagent.
Pyrazole Ring Reactivity: The pyrazole ring is an aromatic, π-excessive heterocycle, making it susceptible to electrophilic attack. In N-substituted pyrazoles, electrophilic substitution reactions predominantly occur at the C4 position, which has the highest electron density. mdpi.comnih.gov Positions C3 and C5 are less reactive towards electrophiles due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms. nih.gov Conversely, these C3 and C5 positions are rendered more electrophilic and can be susceptible to nucleophilic attack, particularly under forcing conditions or if activated by appropriate substituents. nih.gov
Common electrophilic substitution reactions applicable to the pyrazole ring in this context include halogenation and thiocyanation. For instance, N-arylpyrazoles can be effectively thiocyanated at the C4 position using reagents like PhICl₂ and NH₄SCN under mild conditions. beilstein-journals.org
Nitrophenyl Moiety Reactivity: The nitrophenyl moiety is profoundly influenced by the nitro (-NO₂) group, which is a powerful electron-withdrawing group. This has two major consequences:
Electrophilic Aromatic Substitution (SEAr): The nitro group strongly deactivates the phenyl ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. nih.gov Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation on the nitrophenyl ring are highly unfavorable.
Nucleophilic Aromatic Substitution (SNAr): The same electron-withdrawing properties that hinder electrophilic substitution strongly activate the ring for nucleophilic aromatic substitution. tdl.org For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring. The nitro group provides significant stabilization to the negatively charged intermediate (a Meisenheimer complex), especially when it is positioned ortho or para to the leaving group. rsc.orgnih.gov While the parent compound 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole does not possess a leaving group, its analogues bearing, for example, a chlorine atom at the C1 position would be highly susceptible to displacement by nucleophiles.
Reductive Transformations of the Nitro Group
The nitro group is one of the most readily reducible functional groups, and its conversion to an amino group is a pivotal transformation in the derivatization of this compound. This reaction converts the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group, fundamentally altering the chemical properties of the phenyl ring and opening up numerous avenues for further functionalization.
The reduction is typically chemoselective, leaving the pyrazole ring and other functional groups intact. nih.gov A variety of methods can be employed to achieve this transformation, with catalytic hydrogenation being one of the most common and efficient. Other reagents, such as metals in acidic media (e.g., Fe/HCl, SnCl₂) or transfer hydrogenation, are also effective. bibliomed.org This transformation yields the key intermediate, 1-[2-(4-aminophenyl)ethyl]-1H-pyrazole.
| Reagent/Catalyst | Solvent/Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | Ethanol (B145695) or Methanol, RT, 1-4 atm | Amine | A very common, clean, and efficient method. researchgate.net |
| H₂, Raney Nickel | Ethanol, RT, High pressure | Amine | Effective catalyst, though sometimes less selective than palladium. bibliomed.org |
| Fe, HCl or CH₃COOH | Water/Ethanol, Reflux | Amine | Classic, inexpensive method often used in industrial-scale synthesis. nih.gov |
| SnCl₂·2H₂O, HCl | Ethanol, Reflux | Amine | A standard laboratory method for nitro group reduction. bibliomed.org |
| NaBH₄, NiCl₂·6H₂O | Methanol, 0 °C to RT | Amine | Effective for reducing nitroarenes to primary amines. |
Synthesis and Characterization of Novel Derivatives and Analogues
The structural components of this compound offer multiple sites for modification, allowing for the systematic synthesis of novel derivatives and analogues.
With the N1 position of the pyrazole ring occupied by the 2-(4-nitrophenyl)ethyl substituent, chemical modifications can be directed towards the pyridine-like N2 atom. This nitrogen atom retains a lone pair of electrons and is nucleophilic, making it susceptible to reactions such as quaternization and coordination with metal ions.
Quaternization: The N2 atom can react with alkyl halides in a process known as the Menshutkin reaction to form quaternary pyrazolium salts. wikipedia.org This reaction introduces a permanent positive charge onto the pyrazole ring, significantly altering the molecule's electronic properties and solubility.
Coordination Chemistry: The N2 atom is an excellent coordination site for transition metals. N-substituted pyrazoles act as monodentate ligands, forming stable complexes with a wide range of metal ions including palladium(II), platinum(II), iron(III), cobalt(II), and zinc(II). mdpi.comnih.govresearchgate.netderpharmachemica.com The resulting coordination complexes have applications in catalysis and materials science.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Quaternization | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | 1-Alkyl-2-alkylpyrazolium Salt | wikipedia.org |
| Coordination | Metal Salts (e.g., PdCl₂, FeCl₃, Zn(NO₃)₂) | Metal-Pyrazole Complex | mdpi.comresearchgate.net |
Derivatization of the nitrophenyl ring is most effectively achieved after the reduction of the nitro group to an amine. The resulting 1-[2-(4-aminophenyl)ethyl]-1H-pyrazole is a versatile precursor for a multitude of subsequent reactions.
Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). Aryl diazonium salts are highly useful intermediates that can be displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This provides access to derivatives where the amino group is replaced by -Cl, -Br, -CN, or -OH. youtube.com
Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amide derivatives. researchgate.net This is a common method for producing stable derivatives and for modulating the biological activity of parent amines. For example, reaction with various substituted benzoyl chlorides would yield a library of N-aroyl-substituted analogues.
Alkylation and Sulfonylation: The amino group can also undergo N-alkylation or react with sulfonyl chlorides to produce the corresponding secondary/tertiary amines or sulfonamides, respectively.
Direct functionalization of the saturated ethyl linker connecting the two aromatic rings is chemically challenging due to the high bond dissociation energy of sp³ C-H bonds. However, advanced synthetic methods can be considered for its elaboration.
C-H Functionalization: Modern catalytic methods, such as palladium-catalyzed C-H activation, have been developed for the functionalization of phenylethyl groups. nih.gov These reactions typically require a directing group to achieve regioselectivity and can be used to introduce aryl or alkyl substituents at positions on the linker.
Synthesis from Functionalized Precursors: A more practical approach to obtaining derivatives with a modified linker is to build the molecule from precursors that already contain the desired functionality. For example, starting with a vinyl-substituted nitrophenyl precursor would allow for reactions on the double bond (e.g., hydrogenation, oxidation, halogenation) before or after the formation of the pyrazole ring. Catalytic hydrogenation of a vinyl function to an ethyl group has been demonstrated in pyrazole systems. nih.gov
Mechanistic Investigations of Chemical Interactions Non Biological Context
Interactions with Other Organic Molecules (e.g., Supramolecular Assembly, Host-Guest Chemistry)
The structural features of pyrazole (B372694) derivatives lend themselves to participation in various supramolecular interactions. While N-substituted pyrazoles lack the N-H proton necessary for acting as a hydrogen bond donor, the pyrazole ring can still function as a hydrogen bond acceptor through its nitrogen atoms. researchgate.net
Furthermore, the aromatic nature of both the pyrazole and the nitrophenyl rings in 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole suggests the potential for π-π stacking interactions. These non-covalent interactions can play a crucial role in the formation of self-assembled structures in the solid state and in solution. The presence of the nitro group can enhance these interactions through dipole-dipole and quadrupole interactions.
In the context of host-guest chemistry, pyrazole-containing macrocycles and cages have been designed to encapsulate smaller molecules. While this compound is not a pre-organized host itself, its functional groups could interact with suitable host molecules. For instance, the nitrophenyl group could be a recognition site for electron-rich aromatic hosts.
Table 2: Potential Supramolecular Interactions Involving Pyrazole Derivatives
| Interaction Type | Participating Moiety | Description | Reference |
| Hydrogen Bonding | Pyrazole Nitrogen | Acts as a hydrogen bond acceptor. | researchgate.net |
| π-π Stacking | Pyrazole and Phenyl Rings | Aromatic rings stack on top of each other, contributing to crystal packing and self-assembly. | mdpi.com |
| Halogen Bonding | Not directly applicable | N/A | N/A |
| Host-Guest Interactions | Nitrophenyl Group | Can act as a guest within a suitable host molecule. | N/A |
Role in Catalytic Processes (if applicable to the compound or its derivatives)
Pyrazole derivatives are widely employed as ligands in homogeneous catalysis. nih.gov The electronic properties of the pyrazole ring can be readily tuned by the introduction of substituents, which in turn influences the catalytic activity of the corresponding metal complexes. The coordination of a pyrazole ligand to a metal center can modify its Lewis acidity and redox potential, thereby affecting its catalytic performance.
Palladium-pyrazole complexes, for instance, have been shown to be effective catalysts for C-C coupling reactions, such as the Mizoroki-Heck reaction. mdpi.comunr.edu.ar In these catalytic cycles, the pyrazole ligand stabilizes the active palladium species and facilitates the elementary steps of oxidative addition, migratory insertion, and reductive elimination.
Copper(II) complexes with nitro-functionalized pyrazole derivatives have been utilized as catalysts for the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. mdpi.com The catalytic activity in such systems is dependent on the nature of the pyrazole ligand and the counterion of the copper salt.
Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity in various organic transformations. The specific nature of this activity would depend on the choice of metal and the reaction conditions.
Table 3: Catalytic Applications of Metal Complexes with Pyrazole Derivatives
| Catalytic Reaction | Metal Catalyst | Role of Pyrazole Ligand | Reference |
| Mizoroki-Heck Reaction | Palladium | Stabilizes the active catalytic species. | mdpi.comunr.edu.ar |
| Oxidation of Catechol | Copper(II) | Modulates the redox potential of the metal center. | mdpi.com |
| Cyclohexane Oxidation | Cobalt(II) | Precursor to the active catalyst. | nih.gov |
| Transfer Hydrogenation | Ruthenium(II) | Ligand framework influences catalytic activity. | nih.gov |
Potential Applications in Materials Science and Technology
Optoelectronic Properties and Potential Applications
The electronic structure of 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole, characterized by the electron-donating pyrazole (B372694) ring and the electron-withdrawing nitrophenyl group, suggests its potential for interesting optoelectronic properties. This donor-acceptor framework is a common feature in molecules designed for applications in optics and electronics.
Non-Linear Optics (NLO) Research
Non-linear optical (NLO) materials are crucial for technologies such as optical data storage, telecommunications, and optical switching. The NLO response of a material is related to its ability to alter the properties of light passing through it. Research into pyrazole derivatives has shown their potential as NLO materials.
For instance, a study on a similar pyrazole derivative, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, investigated its NLO properties. The study utilized the Z-scan technique with femtosecond laser pulses to determine the two-photon absorption (2PA) cross-section, a measure of the non-linear absorption. Additionally, hyper-Rayleigh scattering (HRS) experiments were conducted to determine the first hyperpolarizability (β), a key parameter for second-order NLO materials. nih.gov
The experimental and theoretical NLO data for this related pyrazole derivative are summarized in the table below, providing an indication of the potential NLO response that could be expected from this compound.
| Property | Experimental Value | Theoretical Value |
| Maximum Two-Photon Absorption (2PA) Cross-Section | 67 GM (at 690 nm) | - |
| First Hyperpolarizability (β) | 45 ± 2 × 10⁻³⁰ cm⁵/esu | 40 × 10⁻³⁰ cm⁵/esu |
| Data for (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole nih.gov |
Fluorescence and Luminescence Studies
Fluorescence and luminescence are properties of materials that allow them to emit light after absorbing light or other electromagnetic radiation. These properties are utilized in a wide range of applications, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Pyrazole and pyrazoline derivatives are known to be fluorescent compounds, often with high quantum yields. mdpi.com
Studies on various pyrazoline derivatives have demonstrated their fluorescent capabilities. For example, one study on a pyrazoline derivative in ethanol (B145695) revealed an absorption band at 316 nm and fluorescence emission bands at approximately 411 nm, 436 nm, and 463 nm. researchgate.net Another nitrophenyl-substituted pyrazoline derivative exhibited intense fluorescence emission at 330 nm when excited at 275 nm in methanol. mdpi.com These findings suggest that this compound may also exhibit interesting fluorescence properties.
Development of Chemo-Sensors and Probes
Chemosensors are molecules designed to detect the presence of specific chemical species, often through a change in their optical properties, such as color or fluorescence. The pyrazole moiety, with its nitrogen atoms, can act as a binding site for metal ions and other analytes.
Research has shown the potential of pyrazoline derivatives as fluorescent chemosensors. In one study, a pyrazoline derivative was synthesized and used for the selective detection of Cd²⁺ ions. nih.gov The fluorescence intensity of the sensor was quenched in the presence of Cd²⁺, allowing for its detection with a low detection limit of 0.09 μM. nih.gov This demonstrates the potential for designing chemosensors based on the pyrazole scaffold. The nitrogen atoms in the pyrazole ring of this compound could potentially coordinate with metal ions, leading to changes in its photophysical properties and enabling its use in sensor applications.
Integration into Polymer Systems
Incorporating functional molecules into polymer matrices is a common strategy for developing new materials with enhanced properties. The integration of NLO-active chromophores into polymers can lead to materials with large and stable NLO responses. mdpi.com
The general applicability of pyrazole derivatives in materials science suggests that this compound could be incorporated into polymer systems. smolecule.com This could be achieved by either doping the compound into a polymer matrix or by chemically bonding it to the polymer backbone. Such polymer composites could potentially harness the optoelectronic properties of the pyrazole derivative, leading to the development of new materials for optical applications. For example, pyrazoline derivatives have been doped into poly(methyl methacrylate) (PMMA) to create hybrid systems with potential for lasing applications. researchgate.net
Research in Organic Semiconductors or Conductors
Organic semiconductors are carbon-based materials that exhibit semiconductor properties. They are of interest for applications in flexible electronics, such as OLEDs and organic photovoltaic cells. The charge transport properties of organic materials are highly dependent on their molecular structure and packing in the solid state.
While there is no specific research on this compound as an organic semiconductor, the constituent pyrazole and nitrophenyl moieties are found in various organic electronic materials. Pyrazoline derivatives have been investigated as hole-transporting materials in electronic devices. mdpi.com The presence of the π-conjugated systems in the pyrazole and phenyl rings, along with the potential for intermolecular interactions, suggests that this compound could be a subject of future research in the field of organic semiconductors.
Future Research Directions and Synthetic Challenges
Development of Novel and More Efficient Synthetic Routes
The synthesis of 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole presents several challenges, primarily centered on achieving high yields, regioselectivity, and process efficiency. Traditional methods for N-alkylation of pyrazoles often involve harsh conditions and can lead to mixtures of isomers, necessitating complex purification steps. researchgate.net Future research should focus on developing more sophisticated and greener synthetic strategies.
One promising avenue is the use of nanocatalysts , which have demonstrated significant potential in accelerating organic reactions and improving yields in the synthesis of various pyrazole (B372694) derivatives. bohrium.comacs.org For instance, the use of magnetic nanoparticles could facilitate easier catalyst recovery and reuse, making the process more economical and environmentally friendly. bohrium.com
Another area for development is the application of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including pyrazoles.
A comparison of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
|---|---|---|
| Conventional N-alkylation | Well-established methodology | Harsh reaction conditions, low regioselectivity, potential for side reactions. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, higher purity of products. | Requires specialized equipment, optimization of reaction parameters is crucial. |
| Nanocatalysis | High catalytic activity, mild reaction conditions, potential for catalyst recycling. bohrium.comacs.org | Catalyst synthesis and characterization, potential for leaching of metal ions. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for scalability. | High initial setup cost, potential for clogging in microreactors. |
Exploration of Advanced Functional Materials Based on the Compound
The unique structural features of this compound, namely the pyrazole ring and the nitrophenyl group, suggest its potential as a building block for advanced functional materials. The pyrazole moiety is known for its coordination properties and its presence in various bioactive molecules. mdpi.comlifechemicals.com The nitro group, being a strong electron-withdrawing group, can influence the electronic and optical properties of the molecule.
Future research could explore the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers . The nitrogen atoms of the pyrazole ring could act as coordinating sites for metal ions, leading to the formation of novel materials with potential applications in gas storage, catalysis, or sensing.
Furthermore, the compound could be investigated for its nonlinear optical (NLO) properties. The presence of a donor-acceptor system (the pyrazole ring as a potential donor and the nitrophenyl group as an acceptor) is a common feature in molecules with NLO activity.
The functionalization of nanoparticles with this compound or its derivatives is another promising area. Such functionalized nanomaterials could find applications in targeted drug delivery, bioimaging, or as novel catalysts. mdpi.comnih.govmdpi.com
Deeper Mechanistic Understanding of Chemical Transformations and Interactions
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones.
Future studies should focus on elucidating the mechanism of N-alkylation of pyrazole with 2-(4-nitrophenyl)ethyl halides or other suitable electrophiles. researchgate.net This could involve computational studies, such as Density Functional Theory (DFT) calculations, to model the transition states and intermediates. researchgate.net Experimental kinetic studies could also provide valuable insights into the reaction pathways.
Investigating the photophysical properties of the compound and its potential interactions with light is another important research direction. The presence of the chromophoric nitrophenyl group suggests that the molecule may exhibit interesting photochemical behavior.
Understanding the intermolecular interactions of this compound in the solid state and in solution is also important for predicting its physical properties and its behavior in different environments.
Design and Synthesis of Highly Functionalized Analogues with Tunable Properties
The synthesis of a library of analogues of this compound with diverse functional groups would allow for the systematic investigation of structure-property relationships. nih.govresearchgate.net This could lead to the discovery of new compounds with enhanced or entirely new functionalities.
For example, the introduction of different substituents on the pyrazole ring or the phenyl ring could be used to tune the electronic and optical properties of the molecule. Electron-donating or electron-withdrawing groups at various positions could modulate the molecule's absorption and emission spectra, as well as its nonlinear optical response.
The synthesis of analogues with chiral centers could lead to materials with interesting chiroptical properties or enantioselective catalytic activity.
Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of other chemical moieties, opening up a vast chemical space for exploration. biointerfaceresearch.com
Table 2: Potential Functionalized Analogues and Their Tunable Properties
| Analogue Type | Potential Property to be Tuned |
|---|---|
| Substitution on the pyrazole ring | Electronic properties, coordination ability, biological activity. |
| Substitution on the phenyl ring | Electronic and optical properties, solubility, crystal packing. nih.gov |
| Reduction of the nitro group to an amine | Introduction of new functionalities, potential for polymerization. biointerfaceresearch.com |
Integration with Emerging Technologies (e.g., Nanotechnology, AI-driven synthesis)
The integration of emerging technologies will be pivotal in advancing the research on this compound and its analogues.
As mentioned earlier, nanotechnology offers exciting possibilities for creating novel materials and devices based on this compound. The immobilization of the pyrazole derivative on the surface of nanoparticles could lead to hybrid materials with enhanced catalytic, sensing, or biomedical properties. mdpi.comnih.govmdpi.com
Artificial Intelligence (AI) and machine learning are increasingly being used to accelerate the discovery and development of new molecules and materials. mdpi.comrjptonline.org AI algorithms can be employed to:
Predict synthetic pathways and optimize reaction conditions, thus reducing the time and resources required for experimental work. rjptonline.org
Screen virtual libraries of analogues for desired properties, such as high binding affinity to a biological target or specific optical properties.
Elucidate reaction mechanisms by analyzing large datasets of reaction outcomes. mdpi.com
The development of automated synthesis platforms guided by AI could enable the rapid and efficient production of a wide range of functionalized pyrazole analogues for high-throughput screening.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., copper sulfate/sodium ascorbate systems for cycloaddition reactions) and solvents (e.g., THF/water mixtures). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity . Monitor intermediates using TLC and characterize products via -NMR and IR spectroscopy to confirm structural integrity .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm substituent orientation .
- DFT calculations : Predict molecular electrostatic potential and HOMO-LUMO gaps to correlate with reactivity .
- Spectroscopy : Use -NMR for carbon-environment analysis and UV-Vis to study electronic transitions influenced by the nitro group .
Q. How can researchers design initial biological activity screenings for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazole derivatives with nitrophenyl groups show antifungal/insecticidal activity). Use in vitro models:
- Antimicrobial assays : Broth microdilution against Candida albicans or Staphylococcus aureus .
- Enzyme inhibition : Test against cytochrome P450 or kinases, given nitro groups' electron-withdrawing effects .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in pyrazole derivatives during synthesis?
- Methodological Answer : Employ computational tools (e.g., Gaussian) to model transition states in cyclocondensation reactions. Compare steric/electronic effects of the 4-nitrophenyl group versus other aryl substituents. Experimental validation via kinetic studies (e.g., varying phenylhydrazine derivatives) can confirm computational predictions .
Q. How can contradictory biological activity data (e.g., varying potency across studies) be resolved?
- Methodological Answer :
- Dose-response curves : Ensure consistent concentration ranges (e.g., 1–100 µM) and controls.
- Solubility checks : Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference .
- Structural analogs : Compare with 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-pyrazole to isolate nitro-group contributions .
Q. What strategies enable efficient multi-step synthesis of pyrazole hybrids (e.g., triazole-pyrazole hybrids) from this compound?
- Methodological Answer : Use click chemistry (azide-alkyne cycloaddition) with Cu(I) catalysts. For example:
Introduce an alkyne moiety at the pyrazole’s 3-position.
React with azide-functionalized partners (e.g., 1-ethynyl-4-methoxybenzene) under mild conditions (50°C, 16 hrs) .
Validate hybrid structures via HRMS and - COSY NMR .
Q. How does the nitro group influence stability under varying pH or photolytic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
